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Compound of Interest

Compound Name: 9-Methyldecanoic acid

CAS No.: 1119-63-7

Cat. No.: B073587

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
9-Methyldecanoic acid is a branched-chain fatty acid (BCFA) with the chemical formula

C₁₁H₂₂O₂. As a member of the fatty acid family, it plays a role as a nutrient, a component of cell

membranes, and an energy source. The structural elucidation of such molecules is

fundamental for understanding their biological activity, metabolism, and potential therapeutic

applications. This technical guide provides a comprehensive overview of the analytical

techniques and expected data for the structural characterization of 9-methyldecanoic acid.

Physicochemical Properties
A summary of the key physicochemical properties of 9-methyldecanoic acid is presented in

Table 1.

Table 1: Physicochemical Properties of 9-Methyldecanoic Acid
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Property Value Source

IUPAC Name 9-methyldecanoic acid PubChem

Molecular Formula C₁₁H₂₂O₂ PubChem

Molecular Weight 186.29 g/mol PubChem

CAS Number 1119-63-7 PubChem

Canonical SMILES CC(C)CCCCCCCC(=O)O PubChem

InChI Key
VSAJTRPXXNCHGB-

UHFFFAOYSA-N
PubChem

Spectroscopic and Chromatographic Data
The structural confirmation of 9-methyldecanoic acid relies on a combination of spectroscopic

and chromatographic techniques. Due to the higher volatility of its esterified form, Gas

Chromatography-Mass Spectrometry (GC-MS) is often performed on the methyl ester

derivative, methyl 9-methyldecanoate. Nuclear Magnetic Resonance (NMR) spectroscopy

provides detailed information about the carbon-hydrogen framework.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of fatty acids. For analysis,

9-methyldecanoic acid is typically derivatized to its more volatile fatty acid methyl ester

(FAME), methyl 9-methyldecanoate.

Table 2: Predicted Mass Spectrometry Data for Methyl 9-Methyldecanoate
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m/z Predicted Fragment Interpretation

200 [M]⁺ Molecular Ion

169 [M-OCH₃]⁺ Loss of methoxy group

157 [M-C₃H₇]⁺ Loss of isopropyl group

143 [M-C₄H₇O]⁺ Cleavage at C7-C8

87 [CH₃OCO(CH₂)₂]⁺ McLafferty rearrangement

74 [CH₃OCOH₂]⁺ McLafferty rearrangement ion

57 [C₄H₉]⁺ Isopropyl group fragment

43 [C₃H₇]⁺ Isopropyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of 9-
methyldecanoic acid. The predicted chemical shifts are based on the analysis of similar

branched-chain fatty acids.

Table 3: Predicted ¹H NMR Spectral Data for 9-Methyldecanoic Acid

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~11.5 Singlet (broad) 1H -COOH

~2.35 Triplet 2H H-2 (-CH₂-COOH)

~1.63 Quintet 2H
H-3 (-CH₂-CH₂-

COOH)

~1.50 Multiplet 1H H-9 (-CH(CH₃)₂)

~1.2-1.4 Multiplet 10H H-4 to H-8 (-(CH₂)₅-)

~0.86 Doublet 6H
H-10, H-11 (-

CH(CH₃)₂)
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Table 4: Predicted ¹³C NMR Spectral Data for 9-Methyldecanoic Acid

Chemical Shift (ppm) Assignment

~180 C-1 (-COOH)

~39.0 C-8

~34.0 C-2

~29.0-29.5 C-4, C-5, C-6

~27.2 C-7

~28.0 C-9

~24.7 C-3

~22.7 C-10, C-11

Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
1. Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Objective: To convert 9-methyldecanoic acid into its more volatile methyl ester for GC-MS

analysis.

Reagents: 2% (v/v) sulfuric acid in methanol, n-hexane, saturated sodium chloride solution.

Procedure:

To 1 mg of the fatty acid sample, add 2 mL of 2% sulfuric acid in methanol.

Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.

After cooling to room temperature, add 1 mL of n-hexane and 1 mL of saturated sodium

chloride solution.
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Vortex the mixture for 1 minute to extract the FAMEs into the hexane layer.

Centrifuge at 2000 rpm for 5 minutes to achieve phase separation.

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS

analysis.

2. GC-MS Instrumentation and Conditions

Gas Chromatograph: Agilent 7890B GC or equivalent.

Mass Spectrometer: Agilent 5977A MSD or equivalent.

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary

column.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Inlet Temperature: 250°C.

Injection Volume: 1 µL (splitless mode).

Oven Temperature Program:

Initial temperature: 100°C, hold for 2 minutes.

Ramp: 10°C/min to 250°C.

Hold: 10 minutes at 250°C.

Mass Spectrometer Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Scan Range: m/z 40-500.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation

Objective: To prepare a solution of 9-methyldecanoic acid suitable for NMR analysis.

Reagents: Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS).

Procedure:

Dissolve 5-10 mg of 9-methyldecanoic acid in approximately 0.7 mL of CDCl₃ in a 5 mm

NMR tube.

Cap the tube and gently vortex to ensure complete dissolution.

2. NMR Instrumentation and Parameters

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 16 ppm

¹³C NMR Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm
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Logical and Experimental Workflows
The following diagrams illustrate the logical workflow for structural characterization and a

typical experimental workflow for GC-MS analysis.
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Caption: Experimental workflow for GC-MS analysis of 9-Methyldecanoic Acid.
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Potential Signaling Pathway Involvement
While no specific signaling pathways have been definitively elucidated for 9-methyldecanoic
acid, its straight-chain analog, decanoic acid, has been shown to inhibit the mTORC1 signaling

pathway.[1][2][3] This pathway is a central regulator of cell growth, proliferation, and

metabolism. The inhibitory effect of decanoic acid on mTORC1 is independent of glucose and

insulin signaling. Given the structural similarity, it is plausible that 9-methyldecanoic acid
could have similar effects, a hypothesis that warrants further investigation.

Decanoic Acid
(and potentially 9-Methyldecanoic Acid)

mTORC1

S6K1 4E-BP1

Protein Synthesis
& Cell Growth

Click to download full resolution via product page

Caption: Proposed inhibitory effect on the mTORC1 signaling pathway.

Conclusion
The structural characterization of 9-methyldecanoic acid is readily achievable through

standard analytical techniques, primarily GC-MS and NMR spectroscopy. This guide provides

the foundational data and methodologies for researchers to confidently identify and quantify

this branched-chain fatty acid. Further research into its biological activities, including its

potential interaction with signaling pathways such as mTORC1, will be crucial in uncovering its

full therapeutic and physiological significance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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